N-(2,3-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, including the formation of the cyclopenta[c]pyrazole ring and the subsequent attachment of the dichlorophenyl and trifluoromethyl groups. Common reagents used in these reactions include halogenating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE include other acetamides with dichlorophenyl and trifluoromethyl groups, such as:
- N-(2,4-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
- N-(3,5-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,3-DICHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE lies in its specific substitution pattern and the presence of the cyclopenta[c]pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12Cl2F3N3O |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H12Cl2F3N3O/c16-9-4-2-5-10(13(9)17)21-12(24)7-23-11-6-1-3-8(11)14(22-23)15(18,19)20/h2,4-5H,1,3,6-7H2,(H,21,24) |
InChI Key |
KXGYKXQNHVRVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.